molecular formula C22H20ClN3O2S B11157386 5-[(4-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

5-[(4-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11157386
M. Wt: 425.9 g/mol
InChI Key: AKKKNEBTCRBBQY-UHFFFAOYSA-N
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Description

5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Cyclization Reactions: Formation of the thiazole and pyrazole rings through cyclization of appropriate precursors.

    Coupling Reactions: Use of coupling agents to link different aromatic and heterocyclic components.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine and ritonavir.

    Pyrazole Derivatives: Compounds with the pyrazole ring, such as celecoxib and rimonabant.

Uniqueness

5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C22H20ClN3O2S/c1-3-15-8-17(21-18(10-24-26-21)22-25-13(2)12-29-22)19(27)9-20(15)28-11-14-4-6-16(23)7-5-14/h4-10,12,27H,3,11H2,1-2H3,(H,24,26)

InChI Key

AKKKNEBTCRBBQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OCC2=CC=C(C=C2)Cl)O)C3=C(C=NN3)C4=NC(=CS4)C

Origin of Product

United States

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